Cas no 2171379-23-8 ((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)

(3S)-3-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered side chain and a carboxyl group, enabling controlled incorporation into peptide sequences. The Fmoc group provides orthogonal protection, facilitating solid-phase peptide synthesis under mild basic conditions. The compound's branched alkyl substituents enhance conformational rigidity, making it valuable for studying steric effects in peptide design. Its high purity and defined stereochemistry ensure reproducible results in complex peptide assembly. This derivative is particularly useful for introducing non-natural amino acid motifs or modulating peptide secondary structure.
(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid structure
2171379-23-8 structure
商品名:(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid
CAS番号:2171379-23-8
MF:C28H36N2O5
メガワット:480.595848083496
CID:6368871
PubChem ID:165550852

(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid
    • (3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
    • 2171379-23-8
    • EN300-1483020
    • インチ: 1S/C28H36N2O5/c1-18(2)14-20(15-26(31)32)16-30-27(33)19(3)12-13-29-28(34)35-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,18-20,25H,12-17H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)/t19?,20-/m0/s1
    • InChIKey: YEZBTIQETBCUDU-ANYOKISRSA-N
    • ほほえんだ: O(C(NCCC(C)C(NC[C@H](CC(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 480.26242225g/mol
  • どういたいしつりょう: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 105Ų

(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1483020-250mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
250mg
$2372.0 2023-09-28
Enamine
EN300-1483020-1.0g
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
1g
$0.0 2023-06-06
Enamine
EN300-1483020-2500mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
2500mg
$5055.0 2023-09-28
Enamine
EN300-1483020-500mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
500mg
$2475.0 2023-09-28
Enamine
EN300-1483020-5000mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
5000mg
$7479.0 2023-09-28
Enamine
EN300-1483020-1000mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
1000mg
$2578.0 2023-09-28
Enamine
EN300-1483020-50mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
50mg
$2166.0 2023-09-28
Enamine
EN300-1483020-100mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
100mg
$2268.0 2023-09-28
Enamine
EN300-1483020-10000mg
(3S)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}-5-methylhexanoic acid
2171379-23-8
10000mg
$11090.0 2023-09-28

(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid 関連文献

(3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acidに関する追加情報

Chemical Compound CAS No. 2171379-23-8: (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic Acid

The chemical compound with CAS No. 2171379-23-8, known as (3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid, is a complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the 3-position, and a branched alkyl chain. The presence of the Fmoc group suggests that this compound may be utilized in peptide synthesis or as a protective group in organic chemistry.

Recent advancements in peptide synthesis have highlighted the importance of using protective groups like Fmoc to enhance the efficiency and specificity of peptide bond formation. The Fmoc group is particularly advantageous due to its stability under basic conditions and its ability to be removed under mild acidic conditions. In the context of this compound, the Fmoc group is attached to an amino group, which is further connected to a 4-amino-2-methylbutanamide moiety. This structure suggests that the compound may serve as an intermediate in the synthesis of more complex peptides or bioactive molecules.

The stereochemistry at the 3-position of this compound is specified as (S), indicating that it has a specific spatial arrangement that could influence its biological activity. Chiral centers are crucial in drug design, as they can significantly affect the molecule's interaction with biological targets. The presence of multiple methyl groups in the structure, particularly at positions 2 and 5, adds to the molecule's complexity and may contribute to its stability or solubility properties.

From a structural perspective, this compound combines several functional groups that make it versatile for various applications. The carboxylic acid group at the end of the hexanoic acid chain could participate in esterification or amide bond formation, enabling further modifications. The combination of these features positions this compound as a valuable building block in organic synthesis, particularly in the development of biologically active molecules.

Recent studies have explored the use of similar compounds in drug delivery systems and targeted therapy. For instance, researchers have investigated how specific structural modifications can enhance drug bioavailability or reduce side effects. Given its structure, this compound could potentially be employed in such applications, serving as a precursor for more complex drug molecules or as part of a prodrug design.

In terms of synthesis, this compound likely involves multi-step reactions that require precise control over stereochemistry and functional group compatibility. The introduction of the Fmoc group would typically involve an alkylation or acylation reaction, followed by careful deprotection steps to ensure the integrity of other functional groups. The synthesis pathway would need to account for steric hindrance and potential side reactions, making it a challenging yet rewarding endeavor for organic chemists.

The application of computational chemistry tools has greatly enhanced our understanding of molecular interactions and properties. By modeling this compound's behavior under various conditions, researchers can predict its stability, reactivity, and potential interactions with biological systems. Such insights are invaluable for guiding experimental work and optimizing synthetic routes.

In conclusion, CAS No. 2171379-23-8 represents a sophisticated organic molecule with promising applications in peptide synthesis and drug development. Its unique structure, featuring an Fmoc group and chiral centers, makes it a valuable asset for researchers aiming to create novel bioactive compounds. As advancements in synthetic chemistry continue to unfold, this compound stands out as a testament to the ingenuity and precision required in modern organic synthesis.

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